2-Chloro-p-phenylenediamine sulfate N-hydrate
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Overview
Description
2-Chloro-p-phenylenediamine sulfate N-hydrate: is an organic compound with the molecular formula ClC6H3(NH2)2·H2SO4 . It is a white crystalline solid that is slightly soluble in water and some organic solvents like alcohols and ketones . This compound is primarily used as an intermediate in the dye and pigment industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with .
Chlorination: The p-phenylenediamine is reacted with to introduce the chlorine atom at the para position.
Sulfonation: The resulting product is then treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is typically carried out in batch reactors where the reaction conditions such as temperature and pH are carefully controlled to optimize yield and purity.
Purification: The crude product is purified by recrystallization from suitable solvents to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloro-p-phenylenediamine sulfate N-hydrate can undergo oxidation reactions to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for potential use in pharmaceutical formulations due to its unique chemical properties .
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through nucleophilic substitution and oxidation-reduction reactions.
- It interacts with various molecular targets, including enzymes and receptors , altering their activity and function .
Molecular Targets and Pathways:
- Targets include cytochrome P450 enzymes and oxidative stress pathways .
- It can modulate the activity of these enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
- 2-Chloro-1,4-diaminobenzene sulfate
- 2-Chloro-1,4-phenylenediamine sulfate
- 2-Chloro-1,4-benzenediamine sulfate
Comparison:
Properties
Molecular Formula |
C6H11ClN2O5S |
---|---|
Molecular Weight |
258.68 g/mol |
IUPAC Name |
2-chlorobenzene-1,4-diamine;sulfuric acid;hydrate |
InChI |
InChI=1S/C6H7ClN2.H2O4S.H2O/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4;/h1-3H,8-9H2;(H2,1,2,3,4);1H2 |
InChI Key |
HHEJDBUXHPUYLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
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